N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
Description
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and a 3-methylbutanamide side chain. This compound is part of a broader class of pyrazole derivatives studied for their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-11(2)8-17(22)19-18-14-9-23-10-15(14)20-21(18)16-7-5-6-12(3)13(16)4/h5-7,11H,8-10H2,1-4H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFTWCMOUOSIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H26N2S
- Molecular Weight : 342.51 g/mol
- CAS Number : 450344-44-2
Biological Activity
The biological activity of this compound has been explored in various studies. The compound's potential therapeutic applications are primarily in cancer treatment and modulation of specific biological pathways.
- Inhibition of Protein Interactions : Research indicates that compounds similar to this thienopyrazole derivative can inhibit protein-protein interactions critical for cancer cell survival. For instance, the compound may disrupt interactions between MDM2 and p53, leading to the activation of apoptotic pathways in cancer cells .
- Antiproliferative Effects : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate its potency in different contexts:
Study 1: Anticancer Activity
A study investigated the anticancer properties of thienopyrazole derivatives, including this compound. The findings highlighted:
| Cell Line | IC50 (µM) |
|---|---|
| ALL (EU-3) | 0.3 |
| Neuroblastoma (NB) | 0.5 - 1.2 |
The results indicated that the compound was particularly effective against ALL cells compared to neuroblastoma cells .
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic insights into how this class of compounds affects cellular pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several analogues, differing primarily in substituents on the pyrazole ring or the amide side chain. Below is a comparative analysis based on available evidence:
Critical Analysis
Core Heterocycle Modifications: The target compound’s thieno[3,4-c]pyrazole core is distinct from the pyrazole-thiophene hybrids in , which lack fusion between the rings. The 5-oxo derivative () introduces a ketone group, which may alter hydrogen-bonding capacity compared to the non-oxidized thienopyrazole in the target compound .
Substituent Effects :
- The 3-methylbutanamide side chain in the target compound provides moderate lipophilicity (logP ~3.5 estimated), whereas the furan-2-carboxamide analogue () has higher polarity due to the furan oxygen, reducing membrane permeability .
- Pharmacopeial amides () feature bulkier substituents (e.g., hydroperoxy thiazole), which may enhance target specificity but complicate synthesis .
Biological Implications :
- Pyrazole-thiophene hybrids () are often intermediates in synthesizing antimicrobials, suggesting the target compound could be optimized similarly .
- The dimethylphenyl group in the target compound and analogues is conserved, likely contributing to π-π stacking interactions in kinase binding pockets .
Hydrogen Bonding and Crystallographic Considerations
The amide group in the target compound participates in hydrogen-bonding networks, a critical factor in crystal packing and solubility. highlights that such interactions can be systematically analyzed using graph-set notation, where the N–H···O=C motif forms discrete dimers or chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
